2-Phenylpyridine

Overview

Description

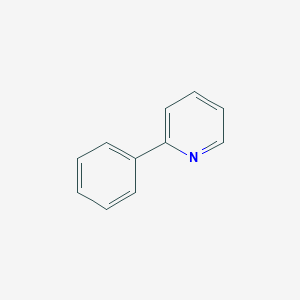

2-Phenylpyridine is an organic compound with the molecular formula C₁₁H₉N. It is a colorless, viscous liquid that is sparingly soluble in water.

Mechanism of Action

Target of Action

2-Phenylpyridine, an organic compound with the formula C6H5C5H4N , has been studied as a dopamine D3 receptor selective ligand . The dopamine D3 receptor plays a crucial role in the central nervous system and is associated with several neurological and psychiatric conditions.

Mode of Action

It’s known that the compound can interact with its targets, such as the dopamine d3 receptor, potentially influencing the receptor’s activity

Biochemical Pathways

This compound and its derivatives have been used as precursors to highly fluorescent metal complexes, which could be of value in organic light-emitting diodes (OLEDs) . The compound is prepared by the reaction of phenyl lithium with pyridine . The reaction of iridium trichloride with this compound proceeds via cyclometallation to give the chloride-bridged complex . These reactions are part of the biochemical pathways influenced by this compound.

Result of Action

In the context of glucose oxidase activity, cyclometalated Ru(II) derivatives of this compound behave as noncompetitive inhibitors . This means they decrease the enzyme’s activity without affecting the binding of the enzyme to its substrate . The inhibition constants Ki are 0.036 and 0.017 M for two different derivatives, indicating that one inhibits the enzymatic activity more efficiently than the other .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water is low , which could affect its distribution and availability in aqueous environments. Additionally, the compound’s reactivity may vary depending on the presence of other substances, such as phenyl lithium or iridium trichloride .

Biochemical Analysis

Biochemical Properties

2-Phenylpyridine has been found to interact with enzymes such as glucose oxidase . Cyclometalated RuII derivatives of this compound behave as noncompetitive inhibitors of glucose oxidase from Aspergillus niger in the enzyme-catalyzed oxidation of d-glucose by O2 into the corresponding lactone .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with enzymes. For instance, it has been shown to inhibit the activity of glucose oxidase, an enzyme involved in the oxidation of glucose . This interaction can influence cellular metabolism, particularly in processes involving glucose utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. In the case of glucose oxidase, this compound acts as a noncompetitive inhibitor, binding to the enzyme in a way that reduces its activity . This interaction can lead to changes in cellular metabolism, as the oxidation of glucose by glucose oxidase is a key step in many metabolic pathways .

Temporal Effects in Laboratory Settings

Its effects on enzyme activity, such as the inhibition of glucose oxidase, suggest that it may have long-term impacts on cellular function .

Metabolic Pathways

This compound interacts with the metabolic pathway involving glucose oxidase, an enzyme that catalyzes the oxidation of glucose . By inhibiting this enzyme, this compound can influence metabolic flux and alter metabolite levels .

Transport and Distribution

Given its interactions with enzymes such as glucose oxidase, it is likely that it can be transported to sites of enzyme activity .

Subcellular Localization

Given its interactions with enzymes such as glucose oxidase, it is likely that it can be localized to areas where these enzymes are active .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyridine can be synthesized through several methods. One common method involves the reaction of phenyl lithium with pyridine. The reaction proceeds as follows:

C6H5Li+C5H5N→C6H5−C5H4N+LiH

In this method, phenyl lithium is prepared by reacting lithium with bromobenzene in dry ether. The phenyl lithium is then reacted with pyridine in dry toluene at elevated temperatures to yield this compound .

Another method involves the reaction of benzenediazonium chloride with pyridine under basic conditions. This method is less commonly used but provides an alternative route to the compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form 2-phenylpiperidine.

Substitution: It undergoes electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitro compounds, while nucleophilic substitution often involves organometallic reagents.

Major Products

Oxidation: this compound N-oxide.

Reduction: 2-Phenylpiperidine.

Substitution: Various substituted phenylpyridines depending on the reagents used

Scientific Research Applications

Synthetic Chemistry

Catalysis and Reaction Medium

2-Phenylpyridine serves as an important ligand in catalysis, particularly in transition metal complexes. Its ability to form stable complexes enhances catalytic activity in various reactions, including C-H activation and functionalization. For instance, studies have shown that this compound can improve the synthesis of complex organic molecules such as isocoumarins and isoquinolines through C-H activation methods .

Fluorescent Metal Complexes

The compound is also a precursor for highly fluorescent metal complexes, which are valuable in organic light-emitting diodes (OLEDs). The unique electronic properties of this compound allow it to modify the emission characteristics of metal complexes, making it suitable for applications in optoelectronic devices .

Agricultural Applications

Insecticidal Activity

Recent research has highlighted the potential of this compound derivatives as effective insecticides. A study demonstrated that certain derivatives exhibited up to 100% inhibition against pests like Mythimna separata and Aphis craccivora at specific concentrations . This suggests that these compounds could lead to the development of novel insecticides with enhanced efficacy.

Herbicidal Properties

Additionally, derivatives of this compound have been explored for their herbicidal activities. Research indicates that certain synthesized compounds display significant herbicidal effects, which could be beneficial for agricultural applications aimed at controlling weed growth without harming crops .

Materials Science

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound is recognized for its role in the development of OLEDs. The compound's derivatives are used to create highly efficient light-emitting materials due to their favorable photophysical properties. The incorporation of this compound into OLED structures has been shown to enhance light emission efficiency and stability .

Nanocrystal Applications

Research has also indicated that this compound can be utilized in the formation of organic nanocrystals, which are crucial for various applications in photonics and electronics . These nanocrystals exhibit unique optical properties that can be harnessed for advanced technological applications.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Synthetic Chemistry | Catalysis | Enhances C-H activation; improves synthesis efficiency |

| Fluorescent Metal Complexes | Used in OLEDs; modifies emission properties | |

| Agricultural Chemistry | Insecticides | High efficacy against pests (100% inhibition observed) |

| Herbicides | Significant herbicidal activity noted | |

| Materials Science | OLED Development | Improves light emission efficiency |

| Organic Nanocrystals | Unique optical properties for advanced applications |

Case Studies

- Insecticidal Activity Study : A comprehensive study evaluated various derivatives of this compound against common agricultural pests. The results indicated that specific compounds achieved complete inhibition at concentrations as low as 500 mg/L, showcasing their potential as effective insecticides .

- OLED Efficiency Enhancement : Research involving the integration of this compound into OLED structures demonstrated a marked increase in light emission efficiency and device longevity compared to traditional materials. The findings suggest a promising future for these compounds in commercial OLED applications .

Comparison with Similar Compounds

2-Phenylpyridine can be compared with other similar compounds such as:

2-Benzylpyridine: Similar structure but with a benzyl group instead of a phenyl group.

2-(2-Pyridyl)pyridine: Contains two pyridine rings instead of a phenyl and a pyridine ring.

2-Phenylquinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its ability to form highly fluorescent metal complexes, which are valuable in optoelectronic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Biological Activity

2-Phenylpyridine (2-PhPy) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antibacterial, antifungal, and insecticidal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a phenyl group at the 2-position. Its molecular formula is CHN, which contributes to its unique chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. Notably, iridium(III) complexes containing this compound ligands have shown promising antiproliferative effects against various cancer cell lines.

Case Study: Iridium(III) Complexes

A study evaluated the antiproliferative activity of several iridium(III) complexes with this compound ligands against A2780 ovarian, MCF-7 breast, A549 lung, and HCT116 colon cancer cell lines. The results indicated varying degrees of potency, with IC values ranging from 1.18 μM to 89 μM. The most effective complex demonstrated an IC value of 1.18 μM against A2780 cells, significantly outperforming cisplatin (IC = 1.2 μM) .

| Complex | A2780 IC (μM) | MCF-7 IC (μM) | A549 IC (μM) | HCT116 IC (μM) |

|---|---|---|---|---|

| Ir(2-PhPy) | 1.18 ± 0.02 | 9.6 ± 0.4 | n.d. | n.d. |

| Cisplatin | 1.2 ± 0.2 | 7.0 ± 0.1 | 3.5 ± 0.2 | 5.2 ± 0.3 |

This study underscores the importance of structural modifications in enhancing the biological activity of metal complexes derived from this compound .

Antibacterial and Antifungal Activity

Research has also explored the antibacterial and antifungal properties of this compound derivatives. For instance, certain gold(III) complexes have exhibited significant cytotoxicity against human leukemia cells and mouse tumor cell lines, outperforming traditional chemotherapeutics like cisplatin .

Case Study: Gold(III) Complexes

A series of gold(III) complexes with thiolate ligands were synthesized and tested for their biological activity against MOLT-4 human leukemia and C2Cl2 mouse tumor cell lines:

| Complex | MOLT-4 IC (μM) | C2Cl2 IC (μM) |

|---|---|---|

| Au(2-PhPy)(SCN)(NCS) | <10 | <10 |

| Cisplatin | >100 | >100 |

These findings suggest that modifications to the ligand environment can enhance the efficacy of metal-based drugs derived from this compound .

Insecticidal Activity

The insecticidal potential of this compound derivatives has been investigated, revealing promising results against agricultural pests.

Case Study: Insecticidal Efficacy

A recent study evaluated the insecticidal activity of various derivatives against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Compounds exhibiting high insecticidal activity included:

| Compound ID | Target Pest | Concentration (mg/L) | Inhibition (%) |

|---|---|---|---|

| 5a | Mythimna separata | 500 | 100 |

| 5d | Aphis craccivora | 500 | >90 |

| 5g | Tetranychus cinnabarinus | 500 | >85 |

These results indicate that derivatives containing the this compound moiety could serve as effective insecticides in agricultural applications .

Properties

IUPAC Name |

2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGHOUODWALEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074417 | |

| Record name | Pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Phenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 2-Phenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1008-89-5 | |

| Record name | 2-Phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6S09838Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 2-Phenylpyridine?

A1: this compound, with a molecular formula of C11H9N, possesses a molecular weight of 155.20 g/mol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm its structure. [, , ] Additionally, its UV-visible spectrum often displays characteristic absorption bands arising from π-π* transitions within the aromatic rings. [, , ]

Q2: How does this compound perform under various conditions, and what are its key applications?

A2: this compound demonstrates remarkable stability under a range of conditions, making it suitable for diverse applications. It serves as a crucial ligand in the development of highly efficient organic light-emitting diodes (OLEDs), especially when coordinated to metals like iridium(III). [, , ] The incorporation of this compound derivatives into polymeric materials has also shown promise for enhanced charge transport and luminescence in optoelectronic devices. []

Q3: What is the impact of different substituents on the properties of this compound-based materials?

A3: Introducing substituents onto the phenyl or pyridine ring of this compound significantly impacts its electronic properties and, consequently, the performance of the resulting materials. For instance, electron-donating groups can lead to red-shifted emissions in iridium(III) complexes, making them suitable for applications in the red and near-infrared regions. [, ] Additionally, incorporating bulky substituents can impact the packing arrangement of molecules in the solid state, influencing the morphology and charge transport properties of thin films. [, ]

Q4: Can you elaborate on the catalytic applications of this compound complexes?

A4: this compound, when coordinated to transition metals, forms complexes exhibiting significant catalytic activity. For example, ruthenium(II) complexes bearing this compound ligands effectively catalyze C-H bond activation and arylation reactions in water. [] Notably, these complexes display good functional group tolerance and regioselectivity, enabling the synthesis of valuable organic compounds. []

Q5: How do this compound complexes compare to other catalysts in C-H activation reactions?

A5: this compound complexes, particularly those with ruthenium and palladium, offer distinct advantages in C-H activation reactions. These complexes often operate under milder conditions than traditional cross-coupling reactions, reducing the formation of unwanted byproducts. [, ] Moreover, the modular nature of this compound allows for fine-tuning of the catalyst's electronic and steric properties, enabling control over reactivity and selectivity. [, ]

Q6: How does computational chemistry contribute to our understanding of this compound and its derivatives?

A6: Computational methods like Density Functional Theory (DFT) provide valuable insights into the electronic structure, optical properties, and reactivity of this compound complexes. [, , ] DFT calculations can predict absorption and emission spectra, helping to rationalize experimental observations and guide the design of new materials. [, ] Moreover, theoretical investigations can unveil the intricate mechanistic details of catalytic reactions involving this compound complexes. [, ]

Q7: How do structural modifications of this compound influence its activity and properties?

A7: Modifying the structure of this compound, such as by introducing substituents or altering the ring system, significantly influences its properties. For example, incorporating electron-withdrawing groups can enhance the electron-accepting ability of the ligand, potentially impacting the photophysical properties of metal complexes. [, ] Conversely, introducing electron-donating groups can enhance the electron-donating ability and potentially lead to red-shifted emissions in metal complexes. [, ]

Q8: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of this compound-based materials?

A8: Enhancing the performance and longevity of this compound-based materials often necessitates specific formulation strategies. For example, in OLED fabrication, employing host-guest systems, where the this compound complex is dispersed in a suitable matrix, can significantly enhance its stability and efficiency. [, ] Furthermore, attaching long alkyl chains to the ligand framework can improve solubility, facilitating solution processing techniques for device fabrication. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.